4-(Trifluoromethoxy)cinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

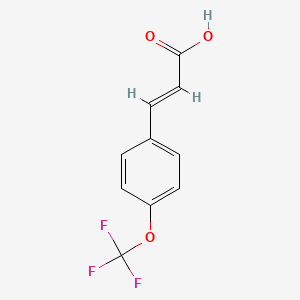

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYVTJANWYBGPW-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783-13-1 | |

| Record name | 4-(Trifluoromethoxy)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethoxy)cinnamic acid CAS number and properties

An In-depth Technical Guide to 4-(Trifluoromethoxy)cinnamic acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These substituents can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable moiety. This compound represents a key exemplar of this strategy, merging the well-established biological relevance of the cinnamic acid scaffold with the advantageous properties of the trifluoromethoxy substituent.[2]

Cinnamic acid and its derivatives have long been investigated for their diverse pharmacological activities, which span anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3] By functionalizing this versatile backbone with a trifluoromethoxy group, this compound becomes an attractive building block for creating novel therapeutic agents with potentially enhanced efficacy and improved drug-like properties. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications and reactivity, designed for researchers, scientists, and drug development professionals.

Core Properties and Identification

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and biological screening. The molecule's identity is established by its unique combination of a phenyl ring, an α,β-unsaturated carboxylic acid moiety, and the electron-withdrawing -OCF₃ group at the para-position.

| Property | Value | Source(s) |

| CAS Number | 199679-35-1 | [4][5][6] |

| Alternate CAS | 783-13-1 | [7] |

| Molecular Formula | C₁₀H₇F₃O₃ | [5][6][7] |

| Molecular Weight | 232.16 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 180 - 182 °C | [5] |

| Boiling Point | 296.6 ± 35.0 °C (Predicted) | [5] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |

| LogP | 3.39 (Predicted) | [5] |

The strong electron-withdrawing nature of the trifluoromethoxy group significantly influences the electronic distribution of the aromatic ring and the acidity of the carboxylic acid, distinguishing it from non-fluorinated or trifluoromethyl (-CF₃) substituted analogs.

Synthesis and Characterization

Synthetic Workflow: Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing cinnamic acid and its derivatives is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid.[8] For this compound, the synthesis begins with 4-(trifluoromethoxy)benzaldehyde. The use of pyridine as a solvent and a catalytic amount of piperidine as the base is common, offering mild reaction conditions and generally good yields.[8]

Caption: Synthetic workflow for this compound via Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(trifluoromethoxy)benzaldehyde and 1.2 equivalents of malonic acid in pyridine.[8]

-

Catalyst Addition : To the stirred solution, add a catalytic amount of piperidine (approximately 5-10 drops).[8]

-

Reaction : Attach a reflux condenser and heat the mixture to 110°C in a heating mantle. Maintain this temperature and stir for 3-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).[8]

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature.[8]

-

Precipitation and Acidification : Pour the cooled reaction mixture into a beaker of cold water. Slowly add 5M HCl while stirring until the pH of the mixture is approximately 2-3, which will precipitate the crude product.[8]

-

Isolation and Purification : Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final product.[8]

Spectroscopic Profile and Characterization

| Spectroscopy | Expected Features / Reported Data for trans-4-(trifluoromethyl)cinnamic acid | Source(s) |

| ¹H NMR | Signals for aromatic protons (doublets, ~7.7-7.8 ppm), vinylic protons (doublets, ~6.6 and ~7.7 ppm, with large trans coupling constant J ≈ 16 Hz), and a broad singlet for the carboxylic acid proton (>12 ppm). | [10][11] |

| ¹³C NMR | Signals for the carboxyl carbon (~167 ppm), vinylic carbons (~120-143 ppm), aromatic carbons, and the quaternary carbon of the -CF₃ group (~124 ppm, with C-F coupling). The -OCF₃ carbon would also show C-F coupling. | [11] |

| IR Spectroscopy | Characteristic absorptions for O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1680-1710 cm⁻¹), C=C stretch of the alkene and aromatic ring (~1600-1640 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). | [9] |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight (232.16), along with characteristic fragmentation patterns such as the loss of -OH, -COOH, and the -OCF₃ group. | [9] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the alkene double bond, and the substituted phenyl ring.[12]

-

Carboxylic Acid Group : This group readily undergoes standard reactions such as esterification (with alcohols) and amidation (with amines) to produce a diverse library of derivatives for biological screening.[12][13] These reactions are often facilitated by coupling agents like DCC/DMAP or by converting the acid to a more reactive acyl chloride.[13]

-

Alkene Double Bond : The α,β-unsaturated system is susceptible to addition reactions, such as hydrogenation or halogenation, allowing for further structural modification.[12]

-

Aromatic Ring : The trifluoromethoxy group deactivates the ring towards electrophilic aromatic substitution but can direct substitution patterns.

The compound is generally stable under standard storage conditions. However, its stability can be compromised by strong bases, strong oxidizing agents, and prolonged exposure to UV light.[12]

Applications in Research and Drug Development

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules.[2] Its derivatives, particularly esters and amides, are frequently synthesized and evaluated in high-throughput screening campaigns to identify new lead compounds for various therapeutic targets.[13][14]

Potential Biological Activities and Therapeutic Targets

The introduction of the trifluoromethoxy group is a proven strategy for enhancing the biological activity of a parent compound.[3] While direct biological data on this compound is limited, the well-documented activities of related cinnamic acids suggest significant therapeutic potential.

-

Anticancer Activity : Cinnamic acid derivatives are known to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.[1][15] Fluorinated analogs have shown enhanced potency. For example, the related compound trans-4-(trifluoromethyl)cinnamic acid has been investigated as a potential histone deacetylase (HDAC) inhibitor, a key target in oncology.

-

Anti-inflammatory and Antimicrobial Activity : The cinnamic acid scaffold is associated with anti-inflammatory effects, often through the inhibition of key signaling pathways.[3][16] Furthermore, derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][16]

Modulation of Cellular Signaling Pathways

The biological effects of cinnamic acids are often mediated by their interaction with critical intracellular signaling pathways that regulate inflammation, cell proliferation, and survival.[1] Derivatives of this compound are hypothesized to modulate these same pathways.

Caption: Potential inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Key pathways of interest include:

-

NF-κB Pathway : This pathway is a master regulator of inflammation. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of cinnamic acid derivatives.[3][15]

-

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascade is crucial for cell proliferation and apoptosis. Modulation of ERK, JNK, and p38 MAPK is another potential mechanism of action for these compounds in cancer.[3][15]

Standardized Protocol for Biological Evaluation: Cytotoxicity Assay

To assess the potential anticancer activity of this compound or its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to measure cellular metabolic activity as an indicator of cell viability.

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Step-by-Step MTT Assay Protocol

-

Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at an appropriate wavelength (typically ~570 nm).

-

IC₅₀ Calculation : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Conclusion

This compound stands as a compound of significant interest for chemical and biological research. Its value is twofold: as a potent synthetic intermediate for the construction of diverse molecular libraries and as a potential pharmacophore in its own right. The trifluoromethoxy group imparts unique and desirable properties that are highly sought after in modern drug discovery, including enhanced metabolic stability and lipophilicity. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the foundational knowledge of the cinnamic acid class provides a strong rationale for its continued investigation. This guide serves as a foundational resource to empower researchers to synthesize, characterize, and explore the full therapeutic potential of this promising molecule and its future derivatives.

References

- A Comparative Analysis of the Biological Activities of 3-(Trifluoromethoxy)cinnamic Acid and Other Cinnamic Acids. (n.d.). Benchchem.

- This compound | CAS 783-13-1. (n.d.). Santa Cruz Biotechnology.

- A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. (n.d.). Benchchem.

- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery. (n.d.). Benchchem.

- This compound | CAS 199679-35-1. (n.d.). Matrix Scientific.

- This compound 199679-35-1. (n.d.). Guidechem.

- This compound | 199679-35-1. (n.d.). ChemicalBook.

- trans-4-(Trifluoromethyl)cinnamic acid | CAS 16642-92-5. (n.d.). ChemScene.

- 4-Trifluoromethylcinnamic acid. (n.d.). NIST WebBook.

- 4-(Trifluoromethyl)cinnamic acid. (n.d.). Chem-Impex.

- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (n.d.). Open Research@CSIR-NIScPR.

- 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides. (2025). PDF.

- A Technical Guide to the Research Applications of 3-(Trifluoromethoxy)cinnamic Acid. (n.d.). Benchchem.

- An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid. (n.d.). Benchchem.

- Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide. (n.d.). Benchchem.

- An In-depth Technical Guide to the Molecular Structure and Properties of 3-(Trifluoromethoxy)cinnamic Acid. (n.d.). Benchchem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). PMC - NIH.

- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central.

- Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 199679-35-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 199679-35-1 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]

- 10. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A-Z Guide to the Synthesis of 4-(Trifluoromethoxy)cinnamic Acid: Strategies and Protocols

Abstract

4-(Trifluoromethoxy)cinnamic acid is a critical structural motif and versatile building block in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to access this valuable intermediate. We will explore and contrast established methodologies, including the Knoevenagel condensation, Perkin reaction, and Heck coupling, starting from commercially available precursors. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and presents troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the -OCF₃ Moiety

The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry. Its strong electron-withdrawing nature and steric bulk impart unique physicochemical properties to parent molecules, distinguishing it from a simple methoxy substituent. These properties often translate into improved pharmacokinetic profiles, such as increased metabolic stability by blocking potential sites of oxidative metabolism. Consequently, reliable and scalable access to key intermediates like this compound is of paramount importance for the synthesis of novel therapeutic agents and advanced materials.

This guide focuses on the most practical and widely employed synthetic pathways, providing the necessary technical details to replicate and optimize these procedures in a laboratory setting.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly starts from two key precursors: 4-(trifluoromethoxy)benzaldehyde or a 4-(trifluoromethoxy)halobenzene . The choice of starting material dictates the subsequent reaction type, with each pathway offering distinct advantages and challenges.

Caption: Primary synthetic routes to this compound.

Route 1: Condensation Reactions from 4-(Trifluoromethoxy)benzaldehyde

The most direct and common methods for synthesizing cinnamic acids involve the condensation of the corresponding aromatic aldehyde with a suitable active methylene compound.[1]

Knoevenagel Condensation: The Workhorse Method

The Knoevenagel condensation is arguably the most prevalent and reliable method for this transformation. It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[2][3] The intermediate product then undergoes decarboxylation upon heating to yield the α,β-unsaturated acid.

Causality and Experimental Choices:

-

Active Methylene Compound: Malonic acid is the standard choice. Its two carboxylic acid groups render the central methylene protons sufficiently acidic to be deprotonated by a weak base.

-

Base/Solvent System: The classic system employs pyridine as the solvent and a catalytic amount of piperidine as the base.[4] Pyridine acts as both a solvent and a base to facilitate the initial condensation, while piperidine is a more effective catalyst for the formation of the necessary carbanion from malonic acid.[5] The reaction is typically heated to reflux to drive both the condensation and the subsequent decarboxylation.

This protocol is adapted from established general procedures for cinnamic acid synthesis.[4][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (approx. 2-3 mL per gram of aldehyde).

-

Reagent Addition: To this solution, add 4-(trifluoromethoxy)benzaldehyde (1.0 equivalent). Stir until all solids are dissolved.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 110-115 °C) for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and water.

-

Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Caption: Experimental workflow for the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction is a classic method that produces an α,β-unsaturated aromatic acid from an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid.[7][8] For the synthesis of this compound, this would involve reacting 4-(trifluoromethoxy)benzaldehyde with acetic anhydride and sodium acetate.[9]

Causality and Experimental Choices:

-

Reagents: Acetic anhydride serves as the source of the two carbons for the double bond, and sodium acetate acts as the base catalyst to generate the carbanion from the anhydride.[8]

-

Conditions: This reaction typically requires high temperatures (e.g., 180 °C) for several hours.[10] The mechanism involves an aldol-type condensation followed by dehydration.[10] The final step is the hydrolysis of the mixed anhydride intermediate during the aqueous work-up.

While historically significant, the Perkin reaction often requires harsher conditions and can sometimes result in lower yields compared to the Knoevenagel condensation for many substrates.

Route 2: Palladium-Catalyzed Heck Reaction

For starting materials like 4-bromo- or 4-iodo-1-(trifluoromethoxy)benzene, the Heck reaction provides a powerful and modern alternative for C-C bond formation.[11] This palladium-catalyzed cross-coupling reaction joins the aryl halide with an alkene, typically acrylic acid or one of its esters.[12]

Causality and Experimental Choices:

-

Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, PdCl₂) and often a phosphine ligand (e.g., PPh₃, P(o-tol)₃) to form the active Pd(0) catalyst in situ. The ligand stabilizes the palladium complex and influences its reactivity and selectivity.

-

Base and Solvent: A base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle. The choice of solvent (e.g., DMF, acetonitrile) is crucial for solubilizing the reactants and catalyst.

-

Mechanism: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12]

The Heck reaction is highly versatile but requires careful optimization of the catalyst, ligand, base, and solvent for each specific substrate to maximize yield and minimize side reactions like homocoupling of the aryl halide.[13][14] If an acrylate ester is used, a final hydrolysis step is needed to obtain the carboxylic acid.

Data Summary and Comparison

| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Conditions | Typical Yield | Key Advantages/Disadvantages |

| Knoevenagel Condensation | 4-(Trifluoromethoxy)benzaldehyde, Malonic Acid | Pyridine, Piperidine | Reflux (110-115 °C) | 80-90% | Pro: High yield, reliable, one-pot decarboxylation.[5] Con: Use of pyridine can be undesirable. |

| Perkin Reaction | 4-(Trifluoromethoxy)benzaldehyde, Acetic Anhydride | Sodium Acetate | High Temp (180 °C) | ~70% | Pro: Classic, well-established method.[9] Con: Harsh conditions, sometimes lower yields.[5] |

| Heck Reaction | 4-Halo-1-(trifluoromethoxy)benzene, Acrylic Acid | Pd(OAc)₂, Phosphine Ligand, Base | 80-140 °C | 35-75% | Pro: Utilizes different starting materials, powerful C-C bond formation.[11] Con: Requires catalyst optimization, potential for side reactions.[5] |

Conclusion

The synthesis of this compound is readily achievable through several well-documented chemical transformations. For general laboratory synthesis starting from the corresponding aldehyde, the Knoevenagel condensation offers the most efficient, high-yielding, and reliable route. Its mild conditions and straightforward procedure make it the method of choice for most applications. The Perkin reaction serves as a viable, albeit often harsher, alternative. The Heck reaction provides a complementary strategy, enabling the synthesis from aryl halides, which can be advantageous depending on the commercial availability and cost of the starting materials. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable researchers to confidently synthesize this valuable building block for their discovery programs.

References

- Vertex AI Search. (2020). How will you convert benzaldehyde to cinnamic acid? Quora.

- Thiemann, T. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum.

- ResearchGate. (n.d.).

- Scirp.org. (n.d.). Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium.

- Wang, Y., et al. (2016). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. Food Chemistry, 190, 629-633.

- Wikipedia. (n.d.). Perkin reaction.

- Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.

- Nagalakshmi, K., et al. (2017).

- BenchChem. (n.d.). A Technical Guide to the Research Applications of 3-(Trifluoromethoxy)cinnamic Acid.

- BenchChem. (n.d.). Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cinnamic acid.

- BYJU'S. (n.d.). Perkin Reaction Mechanism.

- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Studylib. (n.d.).

- ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 783-13-1.

- bepls. (n.d.).

- ChemScene. (n.d.). trans-4-(Trifluoromethyl)cinnamic acid | 16642-92-5.

- Jagtap, S. (2017). Heck Reaction—State of the Art.

- de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.

- National Center for Biotechnology Information. (2018).

- PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)

- ChemUniverse. (n.d.). Request A Quote.

- NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. longdom.org [longdom.org]

- 10. studylib.net [studylib.net]

- 11. Heck Reaction [organic-chemistry.org]

- 12. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 13. pure.rug.nl [pure.rug.nl]

- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethoxy)cinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 4-(Trifluoromethoxy)cinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group at the para-position of the phenyl ring imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential research applications of this compound. A detailed experimental protocol for its synthesis via Knoevenagel condensation is provided to facilitate its application in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is characterized by a cinnamic acid backbone, which consists of a benzene ring connected to an acrylic acid functional group. The key feature is the trifluoromethoxy (-OCF₃) substituent at the para- (4-) position of the phenyl ring. The molecule exists predominantly as the more stable (E)-isomer (trans) due to steric hindrance.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (E)-3-(4-(trifluoromethoxy)phenyl)prop-2-enoic acid[1] |

| Common Name | This compound |

| CAS Number | 199679-35-1[1][2]; 783-13-1[3] |

| Molecular Formula | C₁₀H₇F₃O₃[1][3] |

| Molecular Weight | 232.16 g/mol [1][3] |

| SMILES | C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F |

| InChI | InChI=1S/C10H7F3O3/c11-10(12,13)16-8-5-3-7(4-6-8)1-2-9(14)15/h1-6H,(H,14,15)/b2-1+ |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in organic synthesis and biological assays.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | Inferred from analogs[4] |

| Melting Point | 180 - 182 °C | [1] |

| Boiling Point | 296.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| LogP | 3.39 (Predicted) | [1] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane | Inferred from analogs[5] |

Conceptual Molecular Structure

The following diagram illustrates the key functional components of the this compound molecule.

The Role of the Trifluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is used to fine-tune the properties of drug candidates.[6]

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability and tissue distribution.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Modulation of Electronic Properties: As a strongly electron-withdrawing group, the -OCF₃ substituent influences the acidity of the carboxylic acid and the electron density of the aromatic ring, which can alter binding interactions with biological targets.[7]

Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group has a similar electronic effect but is a weaker hydrogen bond acceptor and has a different conformational profile, offering chemists a distinct tool for molecular design.[4]

Synthesis and Characterization

Synthetic Strategy: The Knoevenagel-Doebner Condensation

The most reliable and widely used method for synthesizing cinnamic acids is the Knoevenagel-Doebner condensation.[6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a weak amine base like piperidine, often using pyridine as both a base and a solvent. This method is advantageous due to its mild conditions and generally good yields.

The mechanism proceeds through three key stages:

-

Enolate Formation: The basic catalyst deprotonates malonic acid to form a nucleophilic enolate.

-

Condensation: The enolate attacks the carbonyl carbon of 4-(trifluoromethoxy)benzaldehyde.

-

Dehydration and Decarboxylation: The resulting intermediate readily dehydrates to form an unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final cinnamic acid product.

Synthesis Workflow

The following diagram outlines the workflow for the synthesis, purification, and characterization of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating characterization steps to confirm the identity and purity of the final product.

Materials:

-

4-(Trifluoromethoxy)benzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

5M Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-(trifluoromethoxy)benzaldehyde (1.0 eq), malonic acid (2.0 eq), and anhydrous pyridine (4 mL per gram of aldehyde).

-

Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

-

Reaction: Heat the mixture under reflux with constant stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled, dark mixture into a beaker containing crushed ice and water.

-

Precipitation: Slowly acidify the aqueous mixture by adding 5M HCl dropwise with stirring until the pH is approximately 2-3. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove pyridine hydrochloride and other impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure white crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 60°C until a constant weight is achieved.

Self-Validation via Characterization:

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 180-182 °C.[1]

-

¹H NMR: The spectrum should show characteristic doublets for the trans-vinylic protons with a large coupling constant (J ≈ 16 Hz), along with signals for the aromatic protons.

-

IR Spectroscopy: The IR spectrum should display a broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1680 cm⁻¹) from the carboxylic acid, as well as strong C-F and C-O stretches from the trifluoromethoxy group.[8]

Applications in Research and Drug Development

While this compound itself is primarily a synthetic intermediate, its scaffold is of high interest in drug discovery. Cinnamic acid derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Derivatives of this compound are investigated for their ability to modulate key cellular signaling pathways. For instance, many small molecule kinase inhibitors target pathways that are dysregulated in cancer, such as the PI3K-Akt or MAPK/ERK pathways, which control cell proliferation, survival, and apoptosis. The unique properties of the 4-(trifluoromethoxy)phenyl moiety can be exploited to design potent and selective inhibitors for such targets.

Illustrative Signaling Pathway

The diagram below provides a simplified, illustrative example of how a hypothetical drug derived from this compound might function as a kinase inhibitor in a cancer cell signaling pathway.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is an irritant and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate whose structural features are highly desirable in modern drug discovery. The strategic placement of the trifluoromethoxy group provides a powerful tool for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. Its straightforward synthesis via the Knoevenagel-Doebner condensation makes it an accessible building block for researchers developing novel therapeutics and advanced materials.

References

-

Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]

-

4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 199679-35-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(Trifluoromethyl)cinnamic acid | 16642-92-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 4-(Trifluoromethoxy)cinnamic Acid in Common Organic Solvents

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development

For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of a compound is not merely a routine characterization step; it is a critical determinant of a molecule's developability and ultimate therapeutic success. Poor solubility can cascade into a host of challenges, including inaccurate in vitro assay results, diminished in vivo efficacy, and complex formulation requirements.[1] This guide provides an in-depth examination of the solubility of 4-(Trifluoromethoxy)cinnamic acid, a fluorinated derivative of cinnamic acid of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document integrates theoretical principles, data from structurally similar molecules, and detailed experimental protocols to offer a comprehensive resource for its practical application.

Molecular Profile and Physicochemical Properties of this compound

This compound belongs to the class of cinnamic acids, which are known for a range of biological activities. The introduction of a trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring significantly influences its physicochemical properties, thereby affecting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃O₃ | [2][3] |

| Molecular Weight | 232.16 g/mol | [2][3] |

| Melting Point | 180 - 182 °C | [3] |

| Predicted LogP | 3.39 | [3] |

| Predicted Boiling Point | 296.6 ± 35.0 °C at 760 mmHg | [3] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

The predicted LogP value of 3.39 suggests that this compound is a lipophilic molecule, which indicates a preference for non-polar environments over aqueous media.

Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which underscores the importance of matching polarities between the solute and the solvent.[4] The molecular structure of this compound possesses distinct polar and non-polar regions that dictate its solubility profile.

-

Polar Functionality : The carboxylic acid group (-COOH) is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests a favorable interaction with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).[4]

-

Non-Polar Framework : The phenyl ring and the trifluoromethoxy group contribute to the non-polar character of the molecule. The trifluoromethoxy group, in particular, increases lipophilicity.[4] This suggests that the compound will have some affinity for less polar solvents.

Based on this structural analysis, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in water and non-polar aliphatic hydrocarbons.

Solubility Profile: Integrating Predicted and Analogous Data

While specific quantitative solubility data for this compound is not widely published, valuable insights can be drawn from the solubility of its structural isomers and related compounds. This approach allows for a scientifically grounded estimation of its solubility in a range of common organic solvents.

Table 2: Predicted and Analogous Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Remarks | Source |

| This compound | Polar Protic Solvents (e.g., Methanol, Ethanol) | Predicted to be Soluble to Highly Soluble | Based on the presence of the carboxylic acid group and data from analogs. | Inferred |

| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Predicted to be Soluble to Highly Soluble | Based on the presence of the carboxylic acid group and data from analogs. | Inferred | |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Predicted to be Sparingly Soluble to Insoluble | The polar carboxylic acid group limits solubility in non-polar environments. | Inferred | |

| Water | Predicted to be Sparingly Soluble to Insoluble | High lipophilicity (predicted LogP 3.39) suggests poor aqueous solubility. | [3] | |

| 3-(Trifluoromethoxy)cinnamic Acid | Methanol | Soluble | Qualitative data for a structural isomer. | [5][6] |

| Water | Sparingly Soluble | Qualitative data for a structural isomer. | [5] | |

| 3-(Trifluoromethyl)cinnamic Acid | DMSO | 100 mg/mL | Semi-quantitative data for a related compound. Requires sonication. | [4] |

| Water | < 0.1 mg/mL | Semi-quantitative data for a related compound. | [4] | |

| Methanol | Slightly Soluble | Qualitative data for a related compound. | [4] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For definitive solubility data, experimental determination is indispensable. The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic (or equilibrium) solubility.[7] It involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: General workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, tetrahydrofuran)

-

Glass vials with PTFE-lined caps

-

Orbital shaker or shaker bath with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Vials : To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Addition of Solvent : Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration : Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7]

-

Phase Separation : After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

-

Sample Collection : Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes any remaining solid particles.

-

Quantification :

-

Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve : Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

Analysis of Saturated Solution : Analyze the filtered supernatant from the solubility experiment under the same conditions as the standards.

-

-

Calculation of Solubility : Using the calibration curve, determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding these can aid in its handling and application.

Caption: Key factors influencing the solubility of this compound.

-

Temperature : The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic.

-

pH (in aqueous systems) : As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated to form the more water-soluble carboxylate salt.

-

Polymorphism : The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While direct quantitative data remains to be extensively published, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. For research and development purposes, the detailed experimental protocol for the shake-flask method provided herein offers a robust approach to obtaining precise and reliable solubility data. As this compound and its derivatives continue to be explored in drug discovery and materials science, the generation of a comprehensive, publicly available solubility database for this class of compounds would be of significant value to the scientific community.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. (n.d.). Retrieved from [Link]

- Panteli, M. A., Saratsioti, M. S., Stamatis, H., & Voutsas, E. C. (2010). Solubilities of Cinnamic Acid Esters in Organic Solvents.

-

Semantic Scholar. (2010). Solubilities of Cinnamic Acid Esters in Organic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

- Hughes, D. L., et al. (2020).

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)cinnamic Acid

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational molecular design. 4-(Trifluoromethoxy)cinnamic acid stands as a significant synthon in this domain. It is a derivative of cinnamic acid, a well-established scaffold known for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The true value of this molecule, however, lies in the terminal trifluoromethoxy (-OCF3) group appended to the phenyl ring.

This functional group imparts a unique combination of properties, including enhanced metabolic stability and increased lipophilicity, making it a highly attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.[3] For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties is not merely academic; it is a critical prerequisite for synthesis, purification, formulation, and quality control.

This guide provides an in-depth examination of the melting and boiling points of this compound. It moves beyond a simple recitation of values to explore the underlying principles, detail robust experimental protocols for their determination, and explain the causal relationships that govern these essential characteristics.

Core Physicochemical Data

A precise characterization of a compound begins with its fundamental physical constants. These values are the primary identifiers used to assess purity and guide experimental design. The key physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃O₃ | [4][5][6] |

| Molecular Weight | 232.16 g/mol | [4][5][6] |

| CAS Number | 199679-35-1 | [4][5] |

| Melting Point | 180 - 182 °C | [4] |

| Boiling Point | 296.6 ± 35.0 °C (Predicted) | [4] |

Note: The boiling point is a computationally predicted value. Experimental determination is challenging due to the high temperature, which may lead to decomposition before boiling.

The Trifluoromethoxy Group: A Key Modulator in Drug Design

The trifluoromethoxy (-OCF3) group is often considered a "lipophilic hydroxyl group" mimic, but its influence is far more complex. Unlike the more common trifluoromethyl (-CF3) group, the oxygen atom introduces a conformational element and alters the electronic profile of the phenyl ring. This modification is a deliberate strategy in medicinal chemistry to fine-tune a molecule's interaction with biological targets and improve its drug-like properties.[1] Understanding these properties is essential for any scientist working with this compound.

Experimental Determination of the Melting Point

The melting point is arguably the most critical physical constant for a solid organic compound. It serves as a primary indicator of identity and, more importantly, purity. A pure crystalline solid exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas the presence of impurities leads to a depressed and broadened melting range.[7][8]

Principle of Melting Point Depression

The presence of a soluble impurity disrupts the uniform crystalline lattice of the solid. This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to transition the substance from a solid to a liquid state. This phenomenon, known as melting point depression, is a colligative property and is fundamental to assessing the success of purification protocols like recrystallization.

Standard Protocol: The Capillary Method

The most common and reliable method for determining the melting point of a powdered solid is the capillary method, utilized by modern digital melting point apparatuses.[9]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary to ensure uniform heat transfer.

-

Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of material (1-2 mm in height) enters the tube.[8]

-

Sample Compaction: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the powder tightly at the sealed end.[10] A tightly packed sample is crucial for accurate observation.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/minute) to find a rough range.[7][10]

-

Accurate Determination: For a precise measurement, start with a fresh sample and heat rapidly to about 15-20°C below the expected melting point (180°C). Then, reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ - T₂.

Self-Validating Protocol Insights

-

Causality of Slow Heating: A slow heating rate (1-2°C/min) is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

-

Trustworthiness through Calibration: The accuracy of the apparatus's thermometer should be regularly verified using certified melting point standards. This ensures the trustworthiness of the obtained data.

-

Purity Confirmation: A narrow melting range (e.g., 180.5 - 181.5°C) is a strong indicator of high purity. A broader range (e.g., 177 - 181°C) suggests the presence of impurities that must be removed through further purification, such as recrystallization.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by Capillary Method.

Understanding the Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] For this compound, the reported boiling point of ~297°C is a predicted value. Experimentally verifying this is difficult for two main reasons:

-

High Temperature: Standard laboratory equipment may struggle to reach this temperature safely and accurately.

-

Risk of Decomposition: Many complex organic molecules, especially those with carboxylic acid groups, may decompose at such high temperatures before they begin to boil.

Principle of Micro-Boiling Point Determination

Should an experimental value be required, the micro-capillary method is the most suitable technique as it requires only a small amount of sample.[12] The principle involves heating a small liquid sample containing an inverted, smaller capillary tube. As the temperature rises, trapped air expands and exits the inner capillary.[11] When the liquid's boiling point is reached, its vapor pressure overcomes the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the inner capillary.[13] The boiling point is precisely recorded upon cooling, at the exact moment the bubbling stops and the liquid is drawn back into the inner capillary.[12][13]

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Synthesis and Purity Context

This compound is commonly synthesized via methods like the Knoevenagel condensation, which involves reacting 4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base like piperidine.[3][14] Following the reaction, the crude product is isolated and typically purified by recrystallization. The melting point determination is the definitive analytical step to validate the success of this purification. A sharp melting point within the established 180-182°C range confirms that impurities, such as unreacted starting materials or byproducts, have been successfully removed.

Conclusion

The melting point of 180-182°C for this compound is a critical, experimentally verifiable parameter that serves as a benchmark for its identity and purity. The predicted boiling point of ~297°C, while informative, highlights the compound's low volatility and the practical challenges of its experimental determination. For professionals in research and drug development, a masterful command of these properties and their measurement techniques is indispensable. It ensures the integrity of starting materials, validates the success of synthetic and purification protocols, and ultimately underpins the reliability and reproducibility of all subsequent research.

References

-

Westlab Canada. Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

Scribd. 02 Exp 1 Boiling Point Determination. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

Pace University. Experiment 1 - Melting Points. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

CSIR-NIScPR. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. [Link]

-

LookChem. 4-(Trifluoromethyl)cinnamic acid, CasNo.16642-92-5. [Link]

-

MDPI. Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 199679-35-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. scribd.com [scribd.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethoxy)cinnamic Acid: A Data-Driven and Comparative Analysis

Abstract

This technical guide offers a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of 4-(trifluoromethoxy)cinnamic acid. This compound is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy substituent. A notable challenge in the field is the limited availability of publicly accessible, experimentally derived spectroscopic data for this specific molecule. To address this, this guide adopts a dual approach: it provides detailed, field-proven protocols for data acquisition and, where experimental data for the title compound is scarce, it employs a comparative analysis with its close structural analog, trans-4-(trifluoromethyl)cinnamic acid. By explaining the foundational principles and predicting the spectral characteristics of this compound based on established structure-property relationships, this document serves as a robust resource for unambiguous structural verification and methodological guidance.

Part 1: Introduction to this compound

This compound, with the chemical formula C₁₀H₇F₃O₃, belongs to the class of substituted cinnamic acids.[1] The key structural features are a carboxylic acid moiety, a trans-alkene linker, and a benzene ring substituted at the para-position with a trifluoromethoxy (-OCF₃) group. This substituent is a bioisostere of other functional groups and is known to enhance metabolic stability and lipophilicity, making it a valuable modification in drug design.

Molecular Structure:

Caption: Structure of this compound.

Physicochemical Properties:

| Property | Predicted/Reported Value | Source |

| CAS Number | 199679-35-1 | [1][2] |

| Molecular Formula | C₁₀H₇F₃O₃ | [1] |

| Molecular Weight | 232.16 g/mol | [1] |

| Melting Point | 180 - 182 °C | [1] |

| Boiling Point | 296.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

Statement on Data Availability: As of the writing of this guide, comprehensive, peer-reviewed experimental spectra for this compound are not widely published. Therefore, this guide will leverage data from the structurally similar compound, trans-4-(trifluoromethyl)cinnamic acid, for comparative purposes. This approach allows for a robust predictive analysis grounded in established spectroscopic principles.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct, high-sensitivity information about the fluorine environment.

Expertise-Driven Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data suitable for structural confirmation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the ¹H and ¹³C spectra to 0.00 ppm.

-

Cap the tube and vortex until the sample is fully dissolved. A clear, homogeneous solution is critical.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Use a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration where needed. Typically, 16-32 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A 45° pulse angle and a relaxation delay of 2-5 seconds are standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is highly sensitive, so fewer scans (e.g., 16-64) are typically needed. Ensure the spectral width is adequate to cover the expected chemical shift of the -OCF₃ group (approx. -55 to -65 ppm). Use an appropriate external or internal fluorine reference standard.

-

¹H NMR Analysis

-

Comparative Data for 4-(Trifluoromethyl)cinnamic Acid (in DMSO-d₆):

-

δ 12.7 ppm (s, 1H): Carboxylic acid proton (-COOH ).[3]

-

δ 7.93 ppm (d, J=8.1 Hz, 2H): Aromatic protons ortho to the -CF₃ group.

-

δ 7.77 ppm (d, J=8.1 Hz, 2H): Aromatic protons meta to the -CF₃ group.

-

δ 7.69 ppm (d, J=16.1 Hz, 1H): Vinylic proton beta to the carbonyl group (-CH=CH-COOH ).

-

δ 6.71 ppm (d, J=16.1 Hz, 1H): Vinylic proton alpha to the carbonyl group (-CH =CH-COOH).

-

-

Predicted ¹H NMR Spectrum for this compound:

-

The -OCF₃ group is electron-withdrawing but less so than a -CF₃ group due to the electron-donating resonance effect of the oxygen atom. This will alter the chemical shifts of the aromatic protons.

-

Carboxylic Acid Proton (-COOH): Expected to be a broad singlet around 12.5-13.0 ppm .

-

Aromatic Protons: The aromatic region will present as an AA'BB' system. The protons ortho to the -OCF₃ group will be shifted slightly upfield compared to the -CF₃ analog, likely appearing around 7.7-7.8 ppm . The protons meta to the -OCF₃ group will be shifted further upfield due to the oxygen's influence, expected around 7.3-7.4 ppm .

-

Vinylic Protons: The large coupling constant (~16 Hz) confirms the trans geometry. The chemical shifts are expected to be similar to the analog: β-proton (~7.6-7.7 ppm) and α-proton (~6.6-6.7 ppm) .

-

¹³C NMR Analysis

-

Comparative Data for 4-(Trifluoromethyl)cinnamic Acid (in DMSO-d₆):

-

Predicted ¹³C NMR Spectrum for this compound:

-

Carbonyl Carbon: Expected around ~167 ppm .

-

Aromatic Carbons: The carbon directly attached to the -OCF₃ group will be significantly affected, appearing around ~149 ppm . The CF₃ carbon itself will show a quartet due to C-F coupling. The other aromatic carbons will have shifts influenced by the substituent.

-

Vinylic Carbons: Expected to be similar to the analog, with the β-carbon around 142-143 ppm and the α-carbon around 120-121 ppm .

-

-OCF₃ Carbon: The carbon of the trifluoromethoxy group is expected to appear as a quartet (due to coupling with the three fluorine atoms) around 120 ppm .

-

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum is the most direct method for confirming the presence and electronic environment of the trifluoromethoxy group.

-

Causality of Chemical Shift: The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. An Ar-CF₃ group typically appears in the range of -60 to -65 ppm relative to CFCl₃.[5] In contrast, an Ar-OCF₃ group is generally found slightly upfield, in the range of -56 to -60 ppm .[6] This upfield shift is due to the shielding effect of the adjacent oxygen atom.

-

Predicted ¹⁹F NMR Spectrum for this compound:

-

A single, sharp singlet is expected, as there are no neighboring fluorine atoms to cause coupling.

-

The predicted chemical shift would be approximately -58 ppm . This distinct signal provides unambiguous confirmation of the -OCF₃ moiety.

-

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

Predicted IR Spectrum and Functional Group Analysis

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations.

| Functional Group | Predicted Absorption (cm⁻¹) | Rationale and Comments |

| O-H Stretch (Carboxylic Acid) | ~3300 - 2500 (broad) | The very broad nature of this peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7] |

| C-H Stretch (Aromatic & Vinylic) | ~3100 - 3000 | Stretching vibrations of sp² hybridized C-H bonds. |

| C=O Stretch (Carboxylic Acid) | ~1710 - 1680 | Strong, sharp absorption characteristic of a conjugated carboxylic acid carbonyl group. |

| C=C Stretch (Alkene) | ~1640 - 1620 | Stretching vibration of the conjugated carbon-carbon double bond. |

| C=C Stretch (Aromatic) | ~1600, ~1510, ~1420 | A series of absorptions corresponding to the benzene ring skeletal vibrations. |

| C-O-C Stretch (Ether) | ~1250 - 1200 (strong) | Asymmetric C-O-C stretch associated with the aryl ether linkage of the -OCF₃ group. |

| C-F Stretch (Trifluoromethoxy) | ~1100 - 1000 (very strong) | Multiple strong, characteristic bands arising from the C-F stretching vibrations of the -OCF₃ group. |

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Protocol for Electron Ionization (EI) MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pattern

The molecular weight of this compound is 232.16 g/mol . The analysis of its fragmentation provides a self-validating system for its structure.

-

Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at m/z = 232 .

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): Cleavage of the hydroxyl radical from the carboxylic acid group to give a stable acylium ion at m/z = 215 .[8]

-

Loss of -COOH (M-45): Loss of the entire carboxyl group as a radical, resulting in a fragment at m/z = 187 .[8]

-

Loss of CO₂ (M-44): A common fragmentation for carboxylic acids, often following rearrangement, leading to a peak at m/z = 188 .[9]

-

Cleavage of the -OCF₃ group: Fragmentation involving the trifluoromethoxy group can also occur, potentially leading to ions corresponding to the loss of CF₃ or OCF₃.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Part 5: Integrated Spectroscopic Workflow

The synergy of NMR, IR, and MS provides a self-validating system for structural elucidation. No single technique is sufficient, but together they offer definitive proof of structure.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

-

Jeyavijayan, S. et al. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, Vol. 61A, January 2022, pp. 22-31. Available at: [Link]

-

4-(Trifluoromethyl)cinnamic acid. NIST WebBook. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Single stage electrospray mass spectrum of trans-cinnamic acid. ResearchGate. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 199679-35-1 [chemicalbook.com]

- 3. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Trifluoromethoxy-Substituted Cinnamic Acids

Abstract

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between chemical structure and biological function is paramount. This technical guide provides a comprehensive exploration of trifluoromethoxy-substituted cinnamic acids, a class of compounds holding significant promise in medicinal chemistry. The introduction of the trifluoromethoxy (-OCF₃) group onto the cinnamic acid scaffold is a key strategic modification aimed at modulating pharmacokinetic and pharmacodynamic properties.[1] This guide delves into the synthesis, physicochemical characteristics, and multifaceted biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing field-proven insights with technical accuracy, this document serves as an authoritative resource, complete with detailed experimental protocols, data summaries, and mechanistic pathway visualizations to facilitate the rational design of novel therapeutic agents.

Introduction: The Strategic Advantage of Trifluoromethoxy Substitution